molecular formula C17H16N2O4S B4982340 N-(4-acetylphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide

Cat. No.: B4982340
M. Wt: 344.4 g/mol
InChI Key: SAVFDYDZLKIOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group and a nitrobenzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenylacetic acid to form N-(4-acetylphenyl)acetamide. This intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the acetyl group can produce a carboxylic acid .

Scientific Research Applications

N-(4-acetylphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis, releasing reactive intermediates that can interact with biological molecules. This property makes it useful in studying dynamic biological processes and as a photoremovable protecting group in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)acetamide
  • N-(4-nitrobenzyl)acetamide
  • 4-acetylphenylboronic acid

Uniqueness

N-(4-acetylphenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide is unique due to the presence of both acetylphenyl and nitrobenzylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to its similar compounds .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12(20)14-4-6-15(7-5-14)18-17(21)11-24-10-13-2-8-16(9-3-13)19(22)23/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVFDYDZLKIOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.